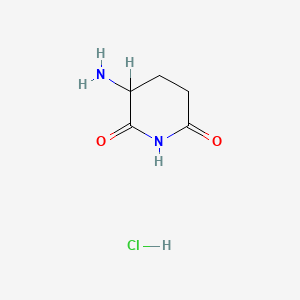

3-Aminopiperidine-2,6-dione hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPULGHBTPQLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947609 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2686-86-4, 24666-56-6 | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamimide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Glutarimide Core: A Technical Guide to the Discovery and History of 3-Aminopiperidine-2,6-dione Hydrochloride

Abstract

The compound 3-Aminopiperidine-2,6-dione, particularly in its hydrochloride salt form for stability and solubility, represents a cornerstone in modern medicinal chemistry. Its journey is inextricably linked to the tragic yet redemptive history of thalidomide. Initially a component of a notorious teratogen, this glutarimide moiety was later identified as a key pharmacophore responsible for potent immunomodulatory and anti-neoplastic activities. This discovery paved the way for the development of blockbuster drugs such as Lenalidomide and Pomalidomide. Today, 3-aminopiperidine-2,6-dione is not only a critical intermediate in the synthesis of these life-saving therapies but also a foundational E3 ligase ligand in the burgeoning field of targeted protein degradation, including Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of its history, synthesis, mechanism of action, and pivotal role in drug development.

Historical Context: The Legacy of Thalidomide

The story of 3-aminopiperidine-2,6-dione begins with thalidomide. First marketed in 1957 as a seemingly safe, over-the-counter sedative and an effective treatment for morning sickness in pregnant women, thalidomide's use led to a global health crisis.[1][2][3][4] Between 1957 and 1962, its administration during pregnancy resulted in an estimated 10,000 to 20,000 infants born with severe congenital malformations, most notably phocomelia (limb malformation).[4][5]

The thalidomide molecule exists as a racemic mixture of two enantiomers, (R)- and (S)-isomers.[4] While the (R)-enantiomer possesses the desired sedative effects, the (S)-enantiomer is a potent teratogen.[4] Critically, the two forms interconvert under physiological conditions, rendering the administration of a pure single enantiomer ineffective at preventing the tragic side effects.[4]

Despite its catastrophic past, research into thalidomide's biological activity continued. In the 1990s, it was discovered to have anti-inflammatory properties, notably by inhibiting tumor necrosis factor-alpha (TNF-α), and anti-angiogenic effects.[1][6][7] These findings led to its repurposing and eventual FDA approval in 2006 for treating multiple myeloma, a type of bone marrow cancer.[1][2] This remarkable revival spurred the development of safer, more potent analogs, shifting the focus to the core chemical structure responsible for its therapeutic effects: the 3-aminopiperidine-2,6-dione ring.

Emergence as a Key Pharmacophore

The development of thalidomide analogs, known as immunomodulatory imide drugs (IMiDs), sought to enhance the therapeutic properties while minimizing the toxic side effects. This research led to the creation of Lenalidomide and Pomalidomide.[8][9] In these second and third-generation IMiDs, the 3-aminopiperidine-2,6-dione (glutarimide) ring was identified as the essential pharmacophore. This moiety is responsible for binding to a specific cellular protein called Cereblon (CRBN) .[4][10]

The "discovery" of 3-aminopiperidine-2,6-dione hydrochloride was therefore not a singular event, but rather its recognition as the critical intermediate required to build this new class of powerful therapeutics.[11][12] Its hydrochloride form (CAS 24666-56-6) provides improved stability and solubility, making it an ideal starting material for complex chemical syntheses.[13]

Synthesis and Experimental Protocols

The efficient synthesis of this compound is crucial for the production of its derivatives. A common and cost-effective route starts from L-glutamine.[12]

General Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis of this compound from L-glutamine, followed by its use in the synthesis of an IMiD like Lenalidomide.

Caption: General workflow for synthesizing 3-Aminopiperidine-2,6-dione HCl and its subsequent use.

Representative Experimental Protocol

The following protocol is a representative synthesis adapted from publicly available methods, such as those described in patent literature.[12]

Step 1: Protection of L-Glutamine

-

Dissolve L-Glutamine in an aqueous solution of sodium bicarbonate.

-

Add a suitable solvent like dioxane to aid solubility.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to a pH of ~1.

-

Extract the product, N-tert-butoxycarbonyl-L-Glutamine (N-Boc-L-Glutamine), with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Step 2: Cyclization

-

Dissolve the N-Boc-L-Glutamine from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature to facilitate the ring-closing reaction, forming N-Boc-3-aminopiperidine-2,6-dione.

-

Upon completion, the reaction mixture is worked up to isolate the cyclized product.

Step 3: Deprotection and Salt Formation

-

Dissolve the N-Boc-3-aminopiperidine-2,6-dione from Step 2 in a solvent like ethyl acetate or methanol.

-

Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in ethyl acetate).

-

Stir the mixture at a controlled temperature (e.g., 0-25°C) to remove the Boc protecting group.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

Synthesis yields and conditions can vary based on the specific reagents and scale. The following table summarizes representative data from various sources.

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Protection | L-Glutamine | (Boc)₂O, NaHCO₃ | N-Boc-L-Glutamine | ~97% | [12] |

| Condensation | 4-fluorothalidomide | Propargylamine, DMF | Pomalidomide-linker conjugate | 25% | [10] |

| Condensation | Homophthalic anhydride | 3-aminopiperidine-2,6-dione HCl | An isoquinoline-dione derivative | 90% | [14] |

| Overall | 4-nitroisobenzofuran-1,3-dione | 3-aminopiperidine-2,6-dione HCl | Pomalidomide | 65% (3 steps) | [15] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic effects of IMiDs are mediated through a novel mechanism of action: targeted protein degradation. The 3-aminopiperidine-2,6-dione moiety is central to this process.

-

Binding to Cereblon (CRBN): The glutarimide ring of the IMiD molecule binds directly to Cereblon, a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5][7][]

-

Altering Substrate Specificity: This binding event alters the conformation of the E3 ligase complex, effectively "hijacking" it. It creates a new binding surface that recruits proteins not normally targeted by CRBN. These new targets are referred to as neosubstrates.

-

Targeting Neosubstrates: In multiple myeloma, the key neosubstrates recruited by the IMiD-CRL4^CRBN^ complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7][]

-

Ubiquitination and Degradation: Once IKZF1 and IKZF3 are brought into proximity with the E3 ligase, they are tagged with chains of ubiquitin.

-

Proteasomal Destruction: The ubiquitinated proteins are then recognized and degraded by the cell's proteasome, the cellular machinery for protein disposal.

-

Downstream Therapeutic Effects: The degradation of IKZF1 and IKZF3 leads to two primary outcomes:

-

Direct Anti-Myeloma Effect: These transcription factors are essential for the survival of myeloma cells. Their destruction leads to cell cycle arrest and apoptosis (programmed cell death).[]

-

Immunomodulatory Effect: The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2), which enhances the activity of T-cells and Natural Killer (NK) cells, boosting the body's own immune response against the cancer.[7][9][]

-

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of action for drugs containing the 3-aminopiperidine-2,6-dione core.

Caption: Mechanism of IMiD-induced protein degradation via the CRL4-CRBN E3 ligase complex.

Modern Applications and Future Directions

The primary application of this compound is as a key starting material for FDA-approved drugs.

-

Lenalidomide (Revlimid®): Used extensively for multiple myeloma and certain myelodysplastic syndromes.[17][18]

-

Pomalidomide (Pomalyst®): A more potent analog used for patients with relapsed and refractory multiple myeloma.[][19]

Beyond these established therapies, the unique ability of the glutarimide ring to bind Cereblon has made it a vital component in the field of Targeted Protein Degradation (TPD) . Specifically, it is widely used as the E3 ligase-binding handle in PROTACs . A PROTAC is a bifunctional molecule with a ligand for a target protein and a ligand for an E3 ligase (like the glutarimide moiety), joined by a chemical linker. By bringing the target protein and the E3 ligase together, PROTACs induce the degradation of proteins that were previously considered "undruggable."[15][]

Conclusion

The history of this compound is a powerful lesson in drug development. It demonstrates how a chemical scaffold, once associated with a devastating medical tragedy, can be rationally re-engineered through a deep understanding of its underlying mechanism of action. From its origins within thalidomide to its central role as the Cereblon-binding pharmacophore in modern IMiDs and PROTACs, this molecule has become an indispensable tool for researchers and clinicians. Its journey from teratogen to targeted therapy highlights a paradigm shift in pharmacology, moving from simple inhibition to the sophisticated hijacking of cellular machinery for therapeutic benefit. The glutarimide core is set to remain a key player in the development of novel therapeutics for cancer and other diseases for the foreseeable future.

References

- 1. news-medical.net [news-medical.net]

- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Lenalidomide: the emerging role of a novel targeted agent in malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 13. Buy this compound | 2686-86-4 [smolecule.com]

- 14. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]

- 18. Lenalidomide - Wikipedia [en.wikipedia.org]

- 19. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidine-2,6-dione hydrochloride is a pivotal chemical entity, recognized for its role as a key building block in the synthesis of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structural features, and the fundamental biological pathways it influences. The document details experimental protocols for its synthesis and characterization, presenting quantitative data in a clear, tabular format. Furthermore, it visualizes the compound's core mechanism of action through a detailed signaling pathway diagram, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties and Structure

This compound is a synthetic organic compound featuring a piperidine ring substituted with an amino group and two carbonyl functionalities.[4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical attribute for its application in pharmaceutical synthesis.[4]

Chemical Structure

The structural identity of this compound is well-defined by various chemical identifiers.

-

IUPAC Name: 3-aminopiperidine-2,6-dione;hydrochloride[5]

-

SMILES: C1CC(=O)NC(=O)C1N.Cl[5]

-

InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClN₂O₂ | [4][6] |

| Molecular Weight | 164.59 g/mol | [4][6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | >245 °C (decomposition) | [6] |

| Solubility | Soluble in water, methanol, and DMSO. Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone. | [4] |

| pKa (of free base) | 11.15 ± 0.40 (Predicted) | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from L-glutamine. The following protocol is adapted from patent literature and outlines a common synthetic route.[3]

Step 1: Protection of L-Glutamine

-

In a suitable reaction vessel, dissolve L-glutamine in an alkaline medium, such as an aqueous solution of sodium hydroxide or sodium bicarbonate.

-

The molar ratio of the alkaline medium to L-glutamine should be in the range of 1-4:1.

-

The reaction is typically carried out at a temperature between 10-80 °C.

-

This step yields N-tert-butoxycarbonyl-L-glutamine.

Step 2: Cyclization

-

In an anhydrous solvent such as tetrahydrofuran, dissolve the N-protected L-glutamine from the previous step.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP), with a molar ratio of N-protected L-glutamine to DMAP of 1:0.01-0.05.

-

Add N,N'-Carbonyldiimidazole (CDI) portion-wise. The molar ratio of N-protected L-glutamine to CDI should be 1:1-1.5.

-

The reaction mixture is heated to 40-70 °C and stirred until the reaction is complete, as monitored by a suitable chromatographic technique.

-

This step results in the formation of N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.

Step 3: Deprotection and Salt Formation

-

The protected intermediate from Step 2 is dissolved in an acidic medium, such as a 2-4 mol/L solution of hydrochloric acid in an organic solvent like ethyl acetate or methanol.

-

The deprotection reaction is carried out at a temperature between 0-50 °C.

-

Upon completion of the reaction, the product, this compound, precipitates and can be isolated by filtration, washed, and dried.

Caption: Synthetic workflow for this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure. While specific experimental spectra are not publicly available, the signals are expected to be consistent with the piperidine-2,6-dione backbone and the presence of the amino group.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the analysis can be performed on a solid sample using an ATR-FTIR spectrometer.

-

Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching of the amine and amide, C=O stretching of the dione, and C-N stretching.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis: The exact mass of the molecular ion should correspond to the calculated molecular weight of the free base (C₅H₈N₂O₂). Further fragmentation analysis (MS/MS) can be performed to elucidate the structure.

Biological Activity and Signaling Pathways

3-Aminopiperidine-2,6-dione is the core structural motif of a class of drugs known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[2] The primary molecular target of these drugs is the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][9]

The binding of the 3-aminopiperidine-2,6-dione moiety to CRBN induces a conformational change in the E3 ligase complex.[10] This altered conformation leads to the recruitment of neo-substrates, which are not the natural targets of CRL4^CRBN^.[11] In the context of multiple myeloma, key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10]

Once recruited to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[9] The degradation of these transcription factors, which are essential for the survival of myeloma cells, ultimately leads to apoptosis and inhibition of tumor growth.[10]

Caption: Mechanism of action via Cereblon-mediated protein degradation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined chemical properties and structure, coupled with its crucial role in the mechanism of action of potent anti-cancer drugs, make it a subject of ongoing research and development. The synthetic and analytical protocols outlined in this guide, along with the elucidation of its biological function, provide a solid foundation for scientists and researchers working with this important molecule. Further investigation into its derivatives and their therapeutic potential is a promising avenue for the discovery of new and improved treatments for various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 4. Buy this compound | 2686-86-4 [smolecule.com]

- 5. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Glue: An In-Depth Technical Guide to the Mechanism of Action of 3-Aminopiperidine-2,6-dione Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidine-2,6-dione chemical scaffold is the core component of a class of potent anti-cancer agents known as immunomodulatory drugs (IMiDs), which include lenalidomide and pomalidomide. This technical guide delineates the intricate mechanism of action by which these compounds, including the parent molecule 3-aminopiperidine-2,6-dione hydrochloride, exert their therapeutic effects in cancer cells. The primary mechanism revolves around the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific "neosubstrate" proteins. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on drug efficacy and binding affinities, detailed experimental protocols for key assays, and visual diagrams to elucidate these complex molecular interactions.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action of 3-aminopiperidine-2,6-dione and its analogs is not direct enzymatic inhibition, but rather the neomorphic activity of inducing the degradation of target proteins. These molecules act as a "molecular glue," bridging the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to proteins that it would not normally recognize.[1][2][3]

The key molecular players in this process are:

-

3-Aminopiperidine-2,6-dione: The active compound that binds to Cereblon.

-

Cereblon (CRBN): A substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5]

-

CRL4^CRBN^ E3 Ubiquitin Ligase Complex: This complex, composed of CRBN, Damaged DNA Binding Protein 1 (DDB1), CUL4A or CUL4B, and Regulator of Cullins 1 (ROC1), is responsible for attaching ubiquitin chains to target proteins, marking them for degradation.[5][6][7]

-

Neosubstrates: The primary targets for degradation in cancer cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6][7][8]

-

Ubiquitin-Proteasome System (UPS): The cellular machinery that recognizes and degrades ubiquitinated proteins.

The binding of 3-aminopiperidine-2,6-dione to a hydrophobic pocket in CRBN induces a conformational change in the substrate-binding surface of CRBN.[4] This altered surface has a high affinity for IKZF1 and IKZF3, leading to their recruitment to the CRL4^CRBN^ complex.[1][6][7] Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase and subsequently degraded by the 26S proteasome.[1][6][7]

Signaling Pathway Diagram

Caption: Core mechanism of 3-aminopiperidine-2,6-dione action.

Downstream Cellular Effects

The degradation of IKZF1 and IKZF3 triggers a cascade of downstream events that collectively contribute to the anti-cancer activity of 3-aminopiperidine-2,6-dione and its analogs.

Direct Anti-Tumor Effects

In hematological malignancies such as multiple myeloma, IKZF1 and IKZF3 are critical transcription factors for the survival and proliferation of cancer cells.[6][7] Their degradation leads to:

-

Cell Cycle Arrest and Apoptosis: The depletion of IKZF1 and IKZF3 downregulates the expression of key survival factors, including interferon regulatory factor 4 (IRF4) and MYC, leading to cell cycle arrest and programmed cell death (apoptosis).[4][6]

-

Anti-Angiogenic Properties: These compounds have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth.[9]

Immunomodulatory Effects

A hallmark of this class of drugs is their ability to modulate the immune system. The degradation of IKZF1 and IKZF3 in T-cells, where they act as transcriptional repressors, results in:

-

Increased T-cell Proliferation and Activation: The degradation of these repressors leads to increased production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[8][10][11]

-

Enhanced Natural Killer (NK) Cell Cytotoxicity: These compounds can also enhance the tumor-killing ability of NK cells.[12]

-

Modulation of Cytokine Production: Besides IL-2, these drugs can increase the production of other pro-inflammatory cytokines like interferon-gamma (IFN-γ) while inhibiting the production of anti-inflammatory cytokines like IL-10 and tumor necrosis factor-alpha (TNF-α).[13][14][15]

Quantitative Data

The efficacy of 3-aminopiperidine-2,6-dione analogs has been quantified through various in vitro assays. The following tables summarize key quantitative data for the well-characterized analogs, lenalidomide and pomalidomide.

Table 1: In Vitro Anti-Proliferative Activity (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| Pomalidomide | RPMI8226 | Multiple Myeloma | 8 | [16] |

| Pomalidomide | OPM2 | Multiple Myeloma | 10 | [16] |

| Lenalidomide | LB771-HNC | Head and Neck Cancer | 2.15 | [17] |

| Lenalidomide | L-363 | Multiple Myeloma | 2.92 | [17] |

| Lenalidomide | JAR | Choriocarcinoma | 2.97 | [17] |

| Pomalidomide | T regulatory cells | - | ~1 | [18] |

| Lenalidomide | T regulatory cells | - | ~10 | [18] |

Table 2: Cereblon (CRBN) Binding Affinity

| Compound | Assay Method | IC₅₀ (µM) | Citation(s) |

| Lenalidomide | Competitive Binding | ~2 | [19] |

| Pomalidomide | Competitive Binding | ~2 | [19] |

| Lenalidomide | Thermal Shift Assay | ~3 | [3][4] |

| Pomalidomide | Thermal Shift Assay | ~3 | [3][4] |

| Thalidomide | Thermal Shift Assay | ~30 | [3][4] |

Table 3: Effects on Cytokine Production and T-Cell Proliferation

| Compound | Effect | Quantitative Change | Citation(s) |

| Lenalidomide | T-cell Proliferation (in CLL patients) | Median increase from 3.6% to 6.2% (Ki67+) | [2] |

| Pomalidomide | IKZF1/3 Degradation | Time-dependent, observed as early as 1 hour | [14] |

| Pomalidomide | Cytokine Production (in T-cells) | Increased production of IFN-γ, TNFα, IL-2, and IL-4 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 3-aminopiperidine-2,6-dione and its analogs.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This competitive assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.

Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide)

-

Assay Buffer (e.g., FP buffer)

-

Test compound (this compound or analogs)

-

Positive control inhibitor (e.g., Pomalidomide)

-

Black, low-binding 96- or 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Dilute the fluorescently labeled thalidomide to a working concentration (e.g., 50 nM) in assay buffer.

-

Dilute the purified CRBN protein to a working concentration (e.g., 15 ng/µL) in assay buffer.

-

Prepare a serial dilution of the test compound and positive control in assay buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add the assay buffer.

-

Add the serially diluted test compound or positive control.

-

Add the diluted CRBN protein to all wells except the "no enzyme" control.

-

Incubate at room temperature for 60 minutes with gentle shaking.

-

-

Binding Reaction:

-

Add the diluted fluorescently labeled thalidomide to all wells.

-

Incubate at room temperature for 1.5 hours with gentle shaking, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., 630-640 nm excitation and 672-692 nm emission for Cy5).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for a Cereblon binding assay using fluorescence polarization.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated by the CRL4^CRBN^ complex in the presence of the drug.

Materials:

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

CRL4^CRBN^ E3 ligase complex (or purified components)

-

Ubiquitin

-

ATP

-

Substrate protein (e.g., recombinant IKZF1 or IKZF3)

-

Test compound

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate protein and/or ubiquitin

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the substrate protein.

-

Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control.

-

Initiate the reaction by adding the E3 ligase complex.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using a primary antibody specific to the substrate protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate will indicate a positive result.

-

A parallel Western blot with an anti-ubiquitin antibody can confirm the presence of ubiquitin chains.

-

Cell Viability Assay (CCK-8 or MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of the compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

CCK-8 or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48-72 hours).

-

-

Assay:

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The 3-aminopiperidine-2,6-dione scaffold represents a paradigm-shifting approach in cancer therapy. By acting as a molecular glue, these compounds effectively repurpose the cell's own protein degradation machinery to eliminate key drivers of cancer cell survival and proliferation. The dual mechanism of direct anti-tumor effects and potent immunomodulation underscores the therapeutic potential of this class of drugs. A thorough understanding of the underlying molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols as outlined in this guide, is crucial for the continued development and optimization of novel therapies targeting the Cereblon E3 ubiquitin ligase complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beyondspringpharma.com [beyondspringpharma.com]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound | 2686-86-4 [smolecule.com]

- 10. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 13. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

The Biological Activity of 3-Aminopiperidine-2,6-dione: A Technical Guide to a Master Key of Targeted Protein Degradation

Executive Summary: 3-Aminopiperidine-2,6-dione, the core chemical scaffold of the highly successful immunomodulatory imide drugs (IMiDs), represents a cornerstone in modern targeted therapeutics. Initially identified as the pharmacophore of thalidomide, this glutarimide moiety is now understood to be a potent molecular effector that directly engages Cereblon (CRBN), a substrate receptor for the CULLIN 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. By binding to CRBN, it functions as a "molecular glue," neosubstrates to the E3 ligase for ubiquitination and subsequent proteasomal degradation. This mechanism underpins its profound antineoplastic, anti-angiogenic, and immunomodulatory activities.[1][2] Furthermore, its well-defined interaction with CRBN has made it an indispensable component in the rational design of Proteolysis Targeting Chimeras (PROTACs), cementing its role as a critical tool for researchers and drug developers in the era of targeted protein degradation. This guide provides an in-depth overview of its mechanism of action, summarizes key quantitative data for its derivatives, details essential experimental protocols, and visualizes the core biological pathways.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary biological activity of the 3-aminopiperidine-2,6-dione scaffold is mediated through its high-affinity binding to the Cereblon (CRBN) protein.[3] CRBN functions as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex, which also includes CULLIN 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4]

In its native state, this complex tags specific proteins with ubiquitin, marking them for degradation by the 26S proteasome. The binding of a 3-aminopiperidine-2,6-dione derivative to a specific pocket on CRBN allosterically modifies the substrate-binding surface.[5] This creates a novel interface that promotes the recruitment of proteins not typically recognized by CRBN, known as "neosubstrates."[6] Key neosubstrates with significant therapeutic relevance include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The induced proximity between the E3 ligase and the neosubstrate leads to the latter's polyubiquitination and subsequent degradation, resulting in the powerful downstream therapeutic effects.[6]

Key Biological Activities

The degradation of neosubstrates like IKZF1 and IKZF3 triggers a cascade of biological events.

-

Antineoplastic Activity: In multiple myeloma (MM) cells, IKZF1 and IKZF3 are critical survival factors. Their degradation leads to the downregulation of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4), resulting in cell cycle arrest and apoptosis.[3] This direct cytotoxic effect is a primary driver of the clinical efficacy of lenalidomide and pomalidomide in MM.[8]

-

Immunomodulatory Effects: The 3-aminopiperidine-2,6-dione scaffold exerts potent effects on the immune system. Degradation of IKZF1/3 in T-cells reduces the production of the immunosuppressive cytokine Interleukin-2 (IL-2), which paradoxically enhances T-cell proliferation and co-stimulation.[3][8] This leads to increased activity of cytotoxic T-cells and Natural Killer (NK) cells, bolstering the body's anti-tumor immune response.[3][9]

-

Anti-inflammatory and Anti-angiogenic Properties: These compounds inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from peripheral blood mononuclear cells.[3][8] They also possess anti-angiogenic properties, crucial for preventing the formation of new blood vessels that supply tumors.[10][11]

Role in Targeted Protein Degradation: PROTACs

The specific and high-affinity interaction between the 3-aminopiperidine-2,6-dione core and CRBN has been expertly leveraged in the design of PROTACs. A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand for an E3 ligase (the "warhead," often a derivative of 3-aminopiperidine-2,6-dione), a ligand for a protein of interest (POI), and a chemical linker.

The PROTAC simultaneously binds to both the POI and CRBN, forming a ternary complex. This event brings the entire CRL4^CRBN^ machinery into close proximity with the POI, inducing its polyubiquitination and proteasomal degradation, even if the POI was previously considered "undruggable."[5]

Quantitative Biological Data

While 3-aminopiperidine-2,6-dione hydrochloride is primarily a building block, its derivatives, lenalidomide and pomalidomide, are well-characterized. The following tables summarize key quantitative data for these compounds, which are direct functional extensions of the core scaffold.

Table 1: Cereblon Binding Affinity of Key Derivatives

| Compound | Assay Method | System | IC50 (μM) | Reference(s) |

|---|---|---|---|---|

| Lenalidomide | Competitive Binding | U266 Cell Lysate | ~2.0 | [12] |

| Pomalidomide | Competitive Binding | U266 Cell Lysate | ~2.0 | [12] |

| Thalidomide | Competitive Binding | U266 Cell Lysate | >10 | [12][13] |

| Lenalidomide | TR-FRET | Recombinant Protein | 0.82 | [4] |

| Pomalidomide | MST (Competitive) | Recombinant Protein | 0.18 |[14] |

IC50 values represent the concentration required to inhibit 50% of a labeled tracer from binding to CRBN.

Table 2: Antiproliferative Activity of Key Derivatives in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | Assay Method | IC50 (μM) | Reference(s) |

|---|---|---|---|---|

| Lenalidomide | MM.1S | Cell Viability | ~1-5 | [15] |

| Pomalidomide | MM.1S | Cell Viability | ~0.1-1 | [16] |

| Lenalidomide | NCI-H929 | Cell Proliferation | ~0.5 | [17] |

| Pomalidomide | NCI-H929 | Cell Proliferation | ~0.05 | [4] |

| Lenalidomide | U266 | Cell Proliferation | >10 (Resistant) |[8] |

IC50 values represent the concentration required to inhibit 50% of cell proliferation or viability after a defined incubation period (typically 72-96 hours).

Key Experimental Protocols

Verifying the biological activity of compounds containing the 3-aminopiperidine-2,6-dione scaffold involves a series of standardized biochemical and cellular assays.

Protocol: Neosubstrate Degradation via Western Blot

This is the definitive assay to confirm compound-induced degradation of a target protein like IKZF1.[1][6]

-

Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM.1S, NCI-H929) at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to acclimate before treating with a dose range of the test compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[1]

-

Cell Lysis: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Protein Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Transfer: Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control to determine the extent of degradation.[1]

Protocol: CRBN Binding via MicroScale Thermophoresis (MST)

MST is a sensitive biophysical technique to quantify the binding affinity between a ligand and a target protein in solution.[18][19]

-

Protein Preparation: Express and purify the human CRBN thalidomide-binding domain (TBD). Label the protein with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation) according to the manufacturer's protocol (NanoTemper Technologies). The final concentration of the labeled protein should be kept constant in the low nanomolar range.

-

Ligand Preparation: Prepare a serial dilution series of the test compound (unlabeled ligand) in the assay buffer (e.g., PBS-T, pH 7.4). Typically, a 16-point, 1:1 dilution series is prepared, starting from a high concentration (e.g., 100 µM).

-

Incubation: Mix a constant volume of the labeled CRBN protein with an equal volume of each ligand dilution. Incubate the mixtures for 30 minutes at room temperature to allow the binding to reach equilibrium.

-

Capillary Loading: Load the samples into MST capillaries (e.g., Monolith NT.115 Standard Treated Capillaries).

-

MST Measurement: Place the capillaries into the MST instrument (e.g., Monolith NT.115). The instrument uses an infrared laser to create a microscopic temperature gradient and measures the change in fluorescence as molecules move along this gradient (thermophoresis). The change in thermophoresis upon ligand binding is proportional to the fraction of bound protein.

-

Data Analysis: Plot the change in the normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration. Fit the resulting binding curve using a suitable model (e.g., Kd model or Hill equation) to determine the dissociation constant (Kd) or IC50 in a competitive setup.[20]

Protocol: Cellular Antiproliferative Activity via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[15][21]

-

Cell Seeding: Seed MM cells in a 96-well plate at a density of 15,000-20,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.

Conclusion and Future Directions

The this compound moiety is far more than a simple chemical intermediate; it is a powerful biological effector that provides a direct interface with the cell's protein disposal machinery. Its ability to modulate the CRL4^CRBN^ E3 ligase has given rise to a class of transformative therapies for hematological malignancies and has unlocked the vast potential of targeted protein degradation.[10] Future research will continue to focus on synthesizing novel derivatives with enhanced affinity, selectivity for new neosubstrates, and improved physicochemical properties. The strategic modification of this privileged scaffold will undoubtedly lead to the development of next-generation molecular glues and PROTACs, expanding the druggable proteome and offering new therapeutic options for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. eocco.com [eocco.com]

- 12. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 20. researchgate.net [researchgate.net]

- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

3-Aminopiperidine-2,6-dione hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Aminopiperidine-2,6-dione Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is crucial for process development, formulation, and various research applications.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility Description |

| Polar Protic | Water | Soluble[1] |

| Methanol | Good solubility[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Acetone | Soluble[2] | |

| Chlorinated | Chloroform | Soluble[2] |

| Dichloromethane | Soluble[2] | |

| Ester | Ethyl Acetate | Soluble[2] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to measure the maximum amount of this compound that can dissolve in a specific solvent at equilibrium.

Objective: To determine the saturation solubility of the compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.[3]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[4] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter. It is crucial to select a filter membrane that does not bind the analyte.

-

-

Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant (from centrifugation) or filtrate. Dilute the sample with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Synthesis of this compound

This compound is commonly synthesized from L-Glutamine through a multi-step process. A patented method involves protection, cyclization, and deprotection followed by salt formation.[5]

Synthesis Workflow:

-

N-Boc Protection: The amino group of L-Glutamine is protected using Di-tert-butyl dicarbonate ((Boc)₂O) in an alkaline medium to yield N-tert-butoxycarbonyl-L-Glutamine.[5]

-

Cyclization: The protected L-Glutamine undergoes cyclization in the presence of a coupling agent like N,N'-Carbonyldiimidazole (CDI) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This step forms the piperidine-2,6-dione ring, resulting in N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.[5]

-

Deprotection and Salt Formation: The Boc protecting group is removed in an acidic medium. The use of hydrochloric acid in this step simultaneously deprotects the amine and forms the hydrochloride salt, yielding the final product, this compound.[5]

Caption: Synthesis of 3-Aminopiperidine-2,6-dione HCl.

References

- 1. Buy this compound | 2686-86-4 [smolecule.com]

- 2. This compound CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. who.int [who.int]

- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

Stability of 3-Aminopiperidine-2,6-dione Hydrochloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-aminopiperidine-2,6-dione hydrochloride in aqueous solutions. Due to the limited publicly available stability data for this specific compound, this guide leverages data from structurally similar molecules, namely thalidomide, lenalidomide, and pomalidomide, which all contain the critical glutarimide ring structure. The information presented herein is intended to guide researchers in handling, formulation development, and analytical method design.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its stability in aqueous environments is crucial for ensuring the integrity, potency, and safety of resulting drug products. The primary degradation pathway for compounds containing a glutarimide ring in aqueous media is hydrolysis, which leads to the opening of the piperidine-2,6-dione ring. This process is influenced by factors such as pH, temperature, and the presence of catalysts.

Aqueous Stability of Structurally Related Compounds

The stability of these compounds is significantly dependent on pH.[2] The glutarimide ring is susceptible to hydrolytic cleavage under both acidic and, more significantly, alkaline conditions.[3]

Table 1: Summary of Aqueous Stability Data for Glutarimide-Containing Compounds

| Compound | Condition | Half-life (t½) | Reference |

| Thalidomide | pH 7.4, 37°C | 2.4 hours | [2] |

| Thalidomide & N-alkyl analogs | pH 6.4, 32°C | 25 - 35 hours | [2] |

| Pomalidomide | Aqueous Buffer (pH 7.2) | Recommended not to store for more than one day | [4] |

| Pomalidomide | Plasma (Human) | ~7.5 hours | [5] |

| Lenalidomide | - | Found to be stable under photolytic and thermal stress, but susceptible to hydrolysis, especially under alkali conditions. | [3] |

Note: The data presented is for structurally related compounds and should be used as an estimation for the stability of this compound.

Predicted Degradation Pathway

The principal mechanism of degradation for 3-aminopiperidine-2,6-dione in an aqueous solution is the hydrolysis of the glutarimide ring. This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons of the imide group, leading to the opening of the ring and the formation of the corresponding glutamic acid derivative.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] The following is a generalized protocol for assessing the stability of this compound in an aqueous solution.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade water, Acetonitrile (ACN), and appropriate buffer salts (e.g., phosphate).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector, pH meter, analytical balance, oven, and photostability chamber.

Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[7]

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[7]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[7]

-

Thermal Degradation: The solid substance is kept at 105°C for 12 hours.[7]

-

Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

HPLC Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point for method development would be:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 210-230 nm).[8][9]

-

Column Temperature: 30°C.[9]

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While direct and comprehensive stability data for this compound in aqueous solutions is limited, evidence from structurally analogous compounds such as thalidomide, lenalidomide, and pomalidomide strongly suggests that the compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The primary degradation pathway is anticipated to be the opening of the glutarimide ring. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to understand the specific stability profile of this molecule, identify potential degradants, and develop robust, stability-indicating analytical methods. The protocols and data presented in this guide serve as a foundational resource for these critical activities.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ijirmf.com [ijirmf.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. abap.co.in [abap.co.in]

The Pivotal Role of Stereochemistry in the Biological Function of 3-Aminopiperidine-2,6-dione Hydrochloride Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidine-2,6-dione hydrochloride scaffold is the cornerstone of a class of potent therapeutic agents, most notably the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. The profound biological activities of these molecules, including their anti-neoplastic, anti-angiogenic, and anti-inflammatory effects, are intricately linked to the stereochemistry of the chiral center at the 3-position of the piperidine-2,6-dione (or glutarimide) ring. This technical guide provides a comprehensive analysis of the stereochemical and functional aspects of this critical pharmacophore, with a focus on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, the primary molecular target. This document will detail the differential activities of the (S)- and (R)-enantiomers, present quantitative biological data, outline key experimental protocols, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction: The 3-Aminopiperidine-2,6-dione Core

3-Aminopiperidine-2,6-dione, a glutarimide derivative, serves as the fundamental structural motif for the IMiD class of drugs.[1][2] These drugs have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[3][4] The core structure consists of a chiral carbon at the C3 position of the piperidine-2,6-dione ring, leading to the existence of two enantiomers: (S)-3-aminopiperidine-2,6-dione and (R)-3-aminopiperidine-2,6-dione. It is now well-established that the biological and therapeutic effects, as well as the adverse effects, of these drugs are highly dependent on the absolute configuration at this stereocenter.[5][6]

Stereochemistry and its Impact on Biological Function

The chirality of the 3-aminopiperidine-2,6-dione moiety is the critical determinant of the biological activity of IMiDs. The two enantiomers, (R) and (S), exhibit distinct pharmacological profiles due to their differential binding to the primary molecular target, Cereblon (CRBN).[5][6]

The (S)-Enantiomer: High-Affinity Binding and Potent Activity

The (S)-enantiomer of 3-aminopiperidine-2,6-dione-containing drugs is consistently reported to be the more potent binder to CRBN.[6] This higher affinity is attributed to a more favorable stereochemical fit within the thalidomide-binding domain of CRBN. This potent binding is directly linked to the well-documented teratogenic effects of thalidomide, as well as the potent anti-myeloma and immunomodulatory activities of lenalidomide and pomalidomide.[5] Studies on lenalidomide have shown that the (S)-enantiomer is more effective at inhibiting the growth of multiple myeloma cells.[7]

The (R)-Enantiomer: Lower-Affinity Binding and Reduced Activity

In contrast, the (R)-enantiomer generally displays significantly weaker binding to CRBN and, consequently, reduced biological activity in assays measuring CRBN-dependent effects.[6] While the (R)-enantiomer of thalidomide is associated with its sedative effects, it is the (S)-enantiomer that drives the potent anti-cancer and teratogenic activities.[5]

In Vivo Racemization

An important consideration for drug development is the in vivo racemization of the chiral center of the glutarimide moiety.[4] The acidic proton at the C3 position can lead to interconversion between the (S) and (R) enantiomers under physiological conditions.[1] This means that even if a pure enantiomer is administered, a mixture of both may be present in the body, which has significant implications for both efficacy and safety.

Molecular Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The biological effects of 3-aminopiperidine-2,6-dione derivatives are primarily mediated through their interaction with CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3][8][9]

A Molecular Glue Mechanism

IMiDs act as "molecular glues," binding to CRBN and altering its substrate specificity.[10] This binding event creates a novel protein-protein interaction surface on CRBN, leading to the recruitment of "neosubstrates" that are not normally targeted by the CRL4-CRBN complex.

Degradation of Neosubstrates: Ikaros (IKZF1) and Aiolos (IKZF3)

Among the most critical neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][9][11] Upon recruitment to the CRL4-CRBN complex by an IMiD, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[9][11] The degradation of these transcription factors is a key event that leads to the anti-myeloma effects of lenalidomide and pomalidomide.[11][12]

Downstream Signaling

The degradation of IKZF1 and IKZF3 has profound downstream consequences, including the inhibition of myeloma cell proliferation and the induction of apoptosis. One of the mechanisms implicated in apoptosis induction is the activation of caspase-8.[13]

The following diagram illustrates the signaling pathway:

Quantitative Biological Data

The following tables summarize key quantitative data for 3-aminopiperidine-2,6-dione derivatives, highlighting the differences in activity.

Table 1: Cereblon Binding Affinity of IMiDs

| Compound | Assay Type | IC50 (nM) | Reference |

| Thalidomide | TR-FRET | 22.4 | [14] |

| Lenalidomide | TR-FRET | 8.9 | [14] |

| Pomalidomide | TR-FRET | 6.4 | [15] |

| Compound 10a | TR-FRET | 4830 | [16] |

Table 2: Anti-proliferative Activity of IMiDs in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Lenalidomide | MM.1S | 50 | [17] |

| Thioether-lenalidomide analog 3j | MM.1S | 1.1 | [17] |

| Thioether-lenalidomide analog 3j | Mino | 2.3 | [17] |

| Thioether-lenalidomide analog 3j | RPMI 8226 | 5.5 | [17] |

| Compound 10a | NCI-H929 | 2250 | [16] |

| Compound 10a | U239 | 5860 | [16] |

Table 3: IKZF1 Degradation Potency of IMiDs

| Compound | Cell Line | ED50 (nM) | Reference |

| Thalidomide | H929 (IKZF1-Luc) | 4795 | [12] |

| Lenalidomide | H929 (IKZF1-Luc) | 10.2 | [12] |

| Pomalidomide | H929 (IKZF1-Luc) | 4.9 | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of 3-aminopiperidine-2,6-dione derivatives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This competitive binding assay is a robust method for quantifying the affinity of compounds for CRBN.[10][18]

Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by a test compound. Binding of the tracer to an antibody-labeled CRBN brings a FRET donor (e.g., Europium) and acceptor (e.g., a fluorescent dye) into close proximity, generating a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

GST- or His-tagged recombinant human CRBN protein

-

Fluorescently labeled thalidomide tracer

-

Lanthanide-labeled antibody specific for the tag (e.g., Europium-labeled anti-GST)

-

Assay buffer

-

384-well low-volume white plates

-

Test compounds and positive control (e.g., unlabeled lenalidomide)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO.

-

Plate Dispensing: Dispense a small volume (e.g., 5 µL) of the compound dilutions or vehicle control into the wells of a 384-well plate.

-

Reagent Addition:

-

Add a solution of tagged CRBN protein to each well and incubate for 15-30 minutes at room temperature.

-

Prepare a mixture of the fluorescent tracer and the lanthanide-labeled antibody in assay buffer.

-

Add the tracer/antibody mixture to each well.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm) following excitation at the appropriate wavelength (e.g., 340 nm).

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The following diagram illustrates the experimental workflow for the TR-FRET assay:

IKZF1/IKZF3 Degradation Assay (Western Blot)

This assay is used to confirm that a compound induces the degradation of the neosubstrates IKZF1 and IKZF3.

Procedure:

-

Cell Culture and Treatment: Culture multiple myeloma cells and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[19][20][21]

Principle: The assay utilizes a colorimetric substrate, Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide), which is specifically cleaved by active caspase-8. The cleavage releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

Procedure:

-

Cell Treatment and Lysis: Treat cells to induce apoptosis and prepare cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer containing the Ac-IETD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-